![molecular formula C4H3F3N2OS B13540677 [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)
[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a base such as triethylamine (NEt3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under suitable conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s unique structure can interact with biological targets, leading to the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous .
Wirkmechanismus
The mechanism of action of [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and a heterocyclic ring, but with a different arrangement of nitrogen atoms.
5-Trifluoromethyl-1,2,4-triazoles: Similar to the oxadiazole compound but with a different ring structure.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
Uniqueness: The uniqueness of [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol lies in its combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C4H3F3N2OS |
|---|---|
Molekulargewicht |
184.14 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol |
InChI |
InChI=1S/C4H3F3N2OS/c5-4(6,7)3-9-8-2(1-11)10-3/h11H,1H2 |
InChI-Schlüssel |
DXXIOSNVWKRSDH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NN=C(O1)C(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
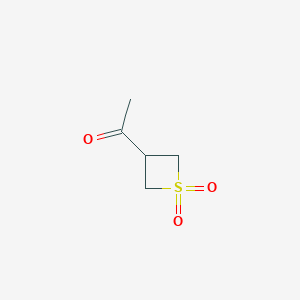
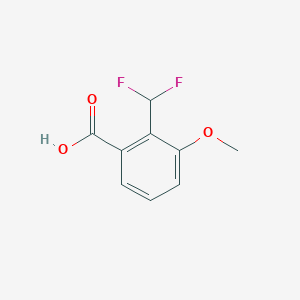
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
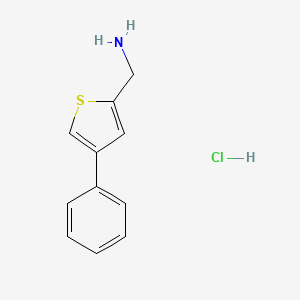
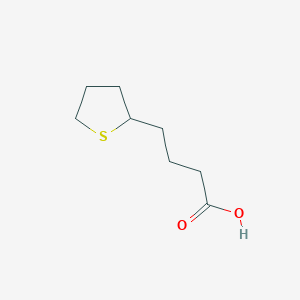
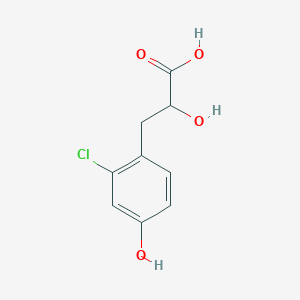

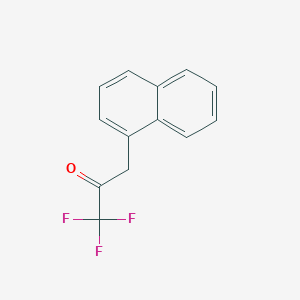
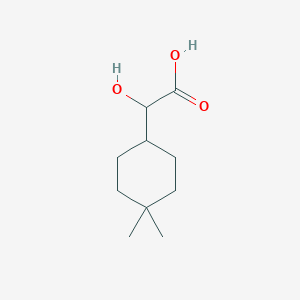

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
